

Synthesis of 3-Ethynyl-4-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethynyl-4-fluoroaniline

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Abstract

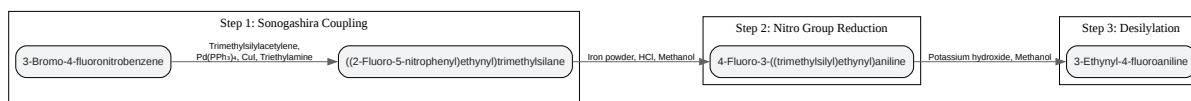
This technical guide provides a comprehensive overview of a key synthetic route to **3-ethynyl-4-fluoroaniline**, a valuable building block in medicinal chemistry and materials science. The primary method detailed is a three-step process commencing from 3-bromo-4-fluoronitrobenzene. This process involves a Sonogashira coupling, followed by nitro group reduction and subsequent desilylation to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to facilitate replication and further development by researchers in the field.

Introduction

3-Ethynyl-4-fluoroaniline is an important intermediate used in the synthesis of a variety of compounds with potential biological activity. The presence of the reactive ethynyl group and the fluorine atom allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. This guide focuses on a robust and well-documented synthetic pathway, providing the necessary technical details for its successful implementation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of **3-ethynyl-4-fluoroaniline** from 3-bromo-4-fluoronitrobenzene can be accomplished in three primary steps.^[1] The overall workflow is depicted in the diagram below.



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References

- 1. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]
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